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Compound of Interest

3-Bromo-2-hydroxy-5-
Compound Name:
methoxybenzaldehyde

Cat. No.: B188480

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 5-Bromo-2-
hydroxy-3-methoxybenzaldehyde, a key aromatic aldehyde derivative. Due to the limited
availability of a complete, publicly accessible dataset for its isomer, 3-Bromo-2-hydroxy-5-
methoxybenzaldehyde, this document focuses on the former as a representative example of
this class of compounds. The provided data and protocols are essential for the accurate
identification, characterization, and quality control of these and similar molecules in research
and development settings.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 5-Bromo-2-hydroxy-3-
methoxybenzaldehyde. This information is critical for structural elucidation and purity
assessment.

Table 1: *"H NMR Spectroscopic Data for 5-Bromo-2-
hydroxy-3-methoxybenzaldehyde
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
11.00 S 1H -OH
9.86 S 1H -CHO
7.31 d,J=24Hz 1H Ar-H
7.18 d,J=24Hz 1H Ar-H
3.92 S 3H -OCHs

Solvent: CDCls, Reference: TMS

Table 2: 3C NMR Spectroscopic Data for 5-Bromo-2-
hydroxy-3-methoxybenzaldehyde[1]

Chemical Shift (8) ppm Assignment
195.4 -CHO

150.9 C-O

149.3 C-0

126.1 Ar-C

121.3 Ar-C

120.8 Ar-C

111.1 Ar-C-Br

56.3 -OCHs

Solvent: CDCIz

Table 3: Infrared (IR) Spectroscopy Data for 5-Bromo-2-
hydroxy-3-methoxybenzaldehyde
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Wavenumber (cm~?) Interpretation
~3400-3200 O-H stretch (phenolic)
~3100-3000 C-H stretch (aromatic)
~2900-2800 C-H stretch (aldehyde)
~1650 C=0 stretch (aldehyde)
~1600, ~1470 C=C stretch (aromatic)
~1250 C-O stretch (aryl ether)
~600 C-Br stretch

Note: The exact peak positions can vary slightly based on the sample preparation method (e.g.,
KBr pellet, thin film).

Table 4: Mass Spectrometry Data for 5-Bromo-2-

hydroxy-3-methoxybenzaldehyde

m/z Interpretation

[M]*, Molecular ion peak (presence of Br

230/232 isotopes)
229/231 (M-HI*
201/203 [M-CHOJ*
122 [M-Br-COJ*

Note: The mass spectrum of brominated compounds is characterized by the isotopic pattern of
bromine (7°Br and 8Br in an approximate 1:1 ratio), resulting in pairs of peaks separated by 2
m/z units.

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.
These protocols are generalized and may require optimization based on the specific
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instrumentation used.

Proton (*H) and Carbon (**C) NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.6-0.7 mL
of deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an internal standard.
The solution was then filtered into a 5 mm NMR tube.

Instrumentation: Spectra were acquired on a 400 MHz NMR spectrometer.

'H NMR Acquisition: Proton NMR spectra were recorded with a spectral width of 16 ppm, an
acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were
accumulated for a good signal-to-noise ratio.

13C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled
pulse sequence. The spectral width was set to 240 ppm, with an acquisition time of 1.5
seconds and a relaxation delay of 2 seconds. A total of 1024 scans were averaged.

Data Processing: The raw data (Free Induction Decay - FID) was processed using a Fourier
transform with an exponential line broadening of 0.3 Hz for *H and 1.0 Hz for *3C. Phase and
baseline corrections were applied manually.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: A small amount of the solid sample was finely ground with dry
potassium bromide (KBr) in an agate mortar and pestle. The mixture was then pressed into a
thin, transparent pellet using a hydraulic press.

Instrumentation: An FT-IR spectrometer was used for analysis.

Data Acquisition: The spectrum was recorded in the mid-infrared range (4000-400 cm~1) with
a resolution of 4 cm~*. A total of 32 scans were co-added to improve the signal-to-noise ratio.
A background spectrum of the empty sample compartment was recorded prior to the sample
analysis and automatically subtracted from the sample spectrum.

Data Processing: The resulting interferogram was converted to a transmittance or
absorbance spectrum via a Fourier transform.
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Mass Spectrometry (MS)

o Sample Introduction: The sample was introduced into the mass spectrometer via a direct
insertion probe or after separation by gas chromatography (GC).

« lonization: Electron ionization (El) was used with an ionization energy of 70 eV.

e Mass Analysis: The ions were separated based on their mass-to-charge ratio (m/z) using a

quadrupole mass analyzer.

o Detection: The separated ions were detected by an electron multiplier. The mass spectrum
was recorded over a mass range of m/z 50-500.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a

novel organic compound.
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Compound Synthesis & Purification

Synthesis of Target Molecule

'

Purification (e.g., Crystallization, Chromatography)
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Proposed Structure

Click to download full resolution via product page
Caption: Workflow for the spectroscopic characterization of an organic compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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